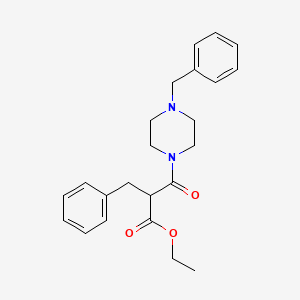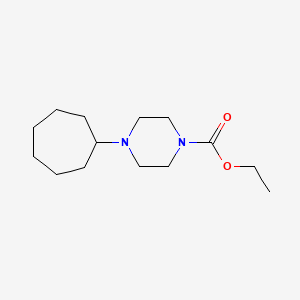
ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate, also known as EBOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBOP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
科学的研究の応用
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potentially useful tool in the study of cancer and other inflammatory diseases.
作用機序
The mechanism of action of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate is not fully understood, but it is believed to work through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has been shown to have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-apoptotic effects, which may help to prevent cell death in certain situations.
実験室実験の利点と制限
One of the main advantages of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate for lab experiments is its high purity and high yield synthesis method, which allows for consistent and reliable results. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate. One area of interest is in the study of its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has a wide range of potential scientific research applications. Its high purity and yield synthesis method, along with its neuroprotective and anti-inflammatory effects, make it a valuable tool for researchers in a number of different fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate can be synthesized through a multi-step process that involves the reaction of benzylamine with ethyl acetoacetate to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with piperazine and benzyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
ethyl 2-benzyl-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-28-23(27)21(17-19-9-5-3-6-10-19)22(26)25-15-13-24(14-16-25)18-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBZHWJLOFIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)

![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)
![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
![N-methyl-6-(1-piperidinyl)-N-(1,3-thiazol-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4997376.png)